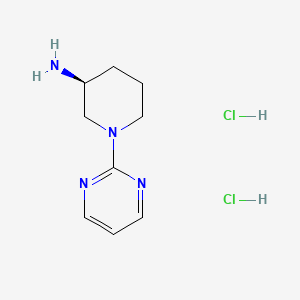

(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride

Description

(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride (CAS: 1439894-62-8) is a chiral piperidine derivative functionalized with a pyrimidine ring. Its molecular formula is C₉H₁₆Cl₂N₄, with a molecular weight of 251.16 g/mol . The compound is supplied as a dihydrochloride salt, enhancing its solubility and stability for laboratory applications. Key suppliers, including Combi-Blocks Inc. and Fluorochem, offer it at 95% purity under standard storage conditions (room temperature) .

Properties

IUPAC Name |

(3S)-1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWODEIDZMIFHC-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C2=NC=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride typically involves several steps, starting with the preparation of the pyrimidine and piperidine precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, one common synthetic route involves the reaction of pyrimidine-2-carbaldehyde with (S)-3-aminopiperidine in the presence of a reducing agent to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of amine-containing heterocyclic derivatives, often utilized in drug discovery.

Table 1: Structural and Physicochemical Comparison

Key Observations

Structural Variations :

- The pyrimidine ring in this compound distinguishes it from analogs like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (pyridine core) and (S)-1-Methylpiperidin-3-amine dihydrochloride (simpler methyl substitution) . Pyrimidine’s electron-deficient nature may enhance binding to biological targets (e.g., enzymes or receptors) compared to pyridine or alkyl-substituted derivatives.

Physicochemical Properties :

- The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug candidates. However, the higher molecular weight (251.16 g/mol) of the pyrimidine derivative compared to analogs like (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine (182.31 g/mol) may influence pharmacokinetic properties such as membrane permeability .

Safety and Handling: Limited safety data are available for this compound, but structurally related compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride are classified with undefined hazards, requiring standard precautions (e.g., ventilation, protective gear) .

Research and Applications: No direct pharmacological studies on this compound are cited in the evidence.

Biological Activity

(S)-1-(Pyrimidin-2-yl)piperidin-3-aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, focusing on its anticancer, neuroprotective, and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula CHClN and a molecular weight of 251.16 g/mol. It features a piperidine ring substituted with a pyrimidine moiety, which contributes to its distinct biological profile. The stereochemistry of the compound plays a crucial role in its biological activity, influencing interactions with various biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. Binding to these targets can modulate their activity, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes that are vital for cellular function.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- Cell Line Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB231. The IC values for these cell lines were reported at 15.3 µM and 29.1 µM respectively for similar pyrimidine derivatives, indicating promising activity against breast cancer cells .

- Case Study : A study involving a series of pyrimidine derivatives indicated that structural variations significantly affect anticancer properties. Compounds with specific electron-rich groups demonstrated enhanced efficacy compared to standard agents .

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects:

- Research Findings : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The structural features allow it to interact with neurotrophic factors, promoting neuronal survival .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains:

- Antibacterial Studies : Research has shown that this compound demonstrates significant activity against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The minimal inhibitory concentration (MIC) values indicate effective antibacterial action at concentrations as low as 200 µg/mL .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.